molecular formula C15H23Cl2NO B1394725 3-{[4-(Tert-butyl)-2-chlorophenoxy]-methyl}pyrrolidine hydrochloride CAS No. 1219979-76-6

3-{[4-(Tert-butyl)-2-chlorophenoxy]-methyl}pyrrolidine hydrochloride

Cat. No. B1394725
M. Wt: 304.3 g/mol
InChI Key: UJUIHURTCNBBKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Synthesis and Applications in Drug Development

  • Synthesis and Anti-inflammatory Activities : A study by Ikuta et al. (1987) discusses the synthesis of related pyrrolidine derivatives and their evaluation as anti-inflammatory/analgesic agents. These compounds, including N-methoxy-3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidine-2-one, demonstrated potent anti-inflammatory activities comparable to indomethacin but with reduced ulcerogenic effects, suggesting potential for clinical application in drug development (Ikuta et al., 1987).

  • Asymmetric Synthesis and Antithrombin Activity : Ayan et al. (2013) explored the asymmetric synthesis of pyrrolidine derivatives, including 4-(tert-butyl) 2-methyl 5-(4-bromophenyl)-pyrrolidine-2,4-dicarboxylate. These compounds showed potential as thrombin inhibitors, indicating a role in antithrombotic therapies (Ayan et al., 2013).

  • Enantioselective Synthesis for Drug Precursors : Chung et al. (2005) described the synthesis of N-tert-butyl disubstituted pyrrolidines, such as (3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid. This method could be crucial for producing enantiomerically pure precursors for various pharmaceuticals (Chung et al., 2005).

Catalytic and Synthetic Chemistry Applications

  • Platinum-Catalyzed Asymmetric Hydroformylation : Research by Stille et al. (1991) involved the use of pyrrolidine derivatives in platinum-catalyzed asymmetric hydroformylation of olefins. This process is significant in the field of catalytic chemistry, indicating the utility of such compounds in complex organic syntheses (Stille et al., 1991).

  • Design of Influenza Neuraminidase Inhibitors : Wang et al. (2001) explored the synthesis of pyrrolidine derivatives as potent inhibitors of influenza neuraminidase. These studies contributed to the development of new antiviral agents (Wang et al., 2001).

  • Enantioselective Deprotonation for Synthesis of Boc-pyrrolidines : Wu et al. (1996) described the synthesis of (S)-2-aryl-Boc-pyrrolidines (Boc = tert-butoxycarbonyl) via enantioselective deprotonation, highlighting another application in synthetic organic chemistry (Wu et al., 1996).

Safety And Hazards

The safety and hazards associated with 3-{[4-(Tert-butyl)-2-chlorophenoxy]-methyl}pyrrolidine hydrochloride are not detailed in the search results. It’s always important to handle chemical compounds with appropriate safety measures.


Future Directions

The future directions for the use of 3-{[4-(Tert-butyl)-2-chlorophenoxy]-methyl}pyrrolidine hydrochloride are not explicitly mentioned in the search results. However, given its potential therapeutic use in the treatment of addiction1, further research and development could be directed towards this area.


properties

IUPAC Name

3-[(4-tert-butyl-2-chlorophenoxy)methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO.ClH/c1-15(2,3)12-4-5-14(13(16)8-12)18-10-11-6-7-17-9-11;/h4-5,8,11,17H,6-7,9-10H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJUIHURTCNBBKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OCC2CCNC2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[4-(Tert-butyl)-2-chlorophenoxy]-methyl}pyrrolidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[4-(Tert-butyl)-2-chlorophenoxy]-methyl}pyrrolidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-{[4-(Tert-butyl)-2-chlorophenoxy]-methyl}pyrrolidine hydrochloride
Reactant of Route 3
Reactant of Route 3
3-{[4-(Tert-butyl)-2-chlorophenoxy]-methyl}pyrrolidine hydrochloride
Reactant of Route 4
Reactant of Route 4
3-{[4-(Tert-butyl)-2-chlorophenoxy]-methyl}pyrrolidine hydrochloride
Reactant of Route 5
Reactant of Route 5
3-{[4-(Tert-butyl)-2-chlorophenoxy]-methyl}pyrrolidine hydrochloride
Reactant of Route 6
Reactant of Route 6
3-{[4-(Tert-butyl)-2-chlorophenoxy]-methyl}pyrrolidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.